molecular formula C21H24N2O4 B602796 4,R-ajmalicine N-oxide CAS No. 41590-29-8

4,R-ajmalicine N-oxide

Cat. No.: B602796
CAS No.: 41590-29-8
M. Wt: 368.4 g/mol
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4,R-Ajmalicine N-oxide can be synthesized through the oxidation of ajmalicine using peracids. The reaction typically involves the use of peracetic acid or m-chloroperbenzoic acid as the oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the ajmalicine molecule.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the extraction of ajmalicine from plant sources such as Catharanthus roseus, followed by chemical oxidation to produce the N-oxide derivative .

Chemical Reactions Analysis

Types of Reactions: 4,R-Ajmalicine N-oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Peracetic acid, m-chloroperbenzoic acid.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles can be used under basic conditions to substitute the N-oxide group.

Major Products Formed:

    Oxidation: Formation of this compound from ajmalicine.

    Reduction: Conversion back to ajmalicine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,R-Ajmalicine N-oxide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine :

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

    Ajmalicine: The parent compound, which lacks the N-oxide group.

    Tetrahydroalstonine N-oxide: Another indole alkaloid with similar structural features.

    Akuammigine N-oxide: A related compound with a similar oxidation state.

Uniqueness: 4,R-Ajmalicine N-oxide is unique due to its specific oxidation state and the presence of the N-oxide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying the effects of N-oxide modifications on indole alkaloids .

Properties

IUPAC Name

methyl (1S,15R,16S,20S)-16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-12-16-10-23(25)8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-27-12)21(24)26-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-,23?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPWCBNZAPJQDK-PBYQAJJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C[N+]3(CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2C[N+]3(CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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